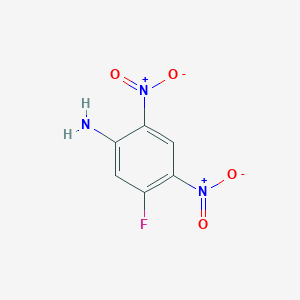

2,4-Dinitro-5-fluoroaniline

説明

Historical Context and Early Research into 2,4-Dinitro-5-fluoroaniline

The exploration of this compound is rooted in the broader history of aromatic chemistry, particularly the study of nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups (NO₂) on the aniline (B41778) ring dramatically activates the fluorine atom for substitution by nucleophiles. This fundamental reactivity profile has been a cornerstone of its utility since its early investigations.

One of the seminal moments in the application of related dinitrofluoroaromatic compounds was the work of Frederick Sanger. masterorganicchemistry.com His use of 1-fluoro-2,4-dinitrobenzene (B121222) (a close structural relative) for the N-terminal sequencing of proteins highlighted the value of these reagents in biochemistry. masterorganicchemistry.com This pioneering work undoubtedly spurred interest in other functionalized dinitrofluoroaromatics, including this compound.

Early research into this compound itself identified it as a valuable reagent for derivatizing amino acids. acs.org In 1961, Ernst D. Bergmann and Michael Bentov reported on this compound as a new amino acid reagent. acs.org Their work laid the groundwork for its use in peptide chemistry and as a building block for more complex molecules. The reactivity of the fluorine atom allows for its displacement by various nucleophiles, a characteristic that was explored in early studies involving reactions with phenols and amines. acs.orgacs.org These foundational investigations established the compound's role as a versatile intermediate in organic synthesis.

Significance and Versatility of this compound in Modern Chemical Synthesis

The significance of this compound in modern chemical synthesis lies in its role as a highly versatile building block. Its utility stems from the predictable and efficient nucleophilic aromatic substitution of the fluorine atom, which is activated by the two nitro groups. This allows for the introduction of a wide array of functional groups into the aromatic ring.

A prime example of its application is in the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. nih.gov For instance, this compound serves as a key starting material in the preparation of novel benzimidazole (B57391) derivatives targeting FtsZ, a protein essential for bacterial cell division, as potential antitubercular agents. nih.gov The synthesis begins with the nucleophilic aromatic substitution of the fluorine atom with various alcohols or thiols. nih.gov

The versatility of this compound is further demonstrated by its use in the synthesis of various other complex organic molecules. It has been employed as a precursor for creating derivatives with potential applications in materials science and as reagents for bioanalytical chemistry. For example, it is a key component in the synthesis of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, which is used for derivatizing amino acids for mass spectrometry analysis. researchgate.net

The following interactive table showcases some of the transformations of this compound, highlighting its versatility in forming new C-O, C-S, and C-N bonds.

| Starting Material | Reagent(s) | Product | Application Area |

| This compound | Ethanol, KOH | 2,4-Dinitro-5-ethoxyaniline | Intermediate for antitubercular agents |

| This compound | Phenol (B47542), K₂CO₃ | 2,4-Dinitro-5-phenoxyaniline | Intermediate for antitubercular agents |

| This compound | Thiophenol, K₂CO₃ | 2,4-Dinitro-5-(phenylthio)aniline | Intermediate for antitubercular agents |

| This compound | 2-Propyn-1-amine, K₂CO₃, Et₃N | N-(2-Propynyl)-2,4-dinitro-5-fluoroaniline | Synthetic intermediate |

Overview of Research Trajectories for Fluorinated Nitroaromatic Compounds

Research into fluorinated nitroaromatic compounds, including this compound, has followed several key trajectories, driven by their unique chemical properties and diverse applications. These compounds are of significant interest due to the strong electron-withdrawing nature of both the nitro and fluoro substituents, which profoundly influences their reactivity and potential uses.

One major research area is their application as intermediates in the synthesis of agrochemicals and pharmaceuticals. mdpi.com The presence of fluorine can enhance the biological activity and metabolic stability of molecules. The reactivity of the C-F bond in activated systems like dinitroanilines makes them ideal starting points for building more complex, biologically active molecules. nih.gov For example, the synthesis of tryptophan and tyrosine derivatives, which can serve as intrinsic fluorescence probes or be incorporated into bioactive peptides, has been a focus of research. lsu.edu

Another significant research trajectory is their use in materials science. Nitroaromatic compounds are known for their electron-accepting properties, making them useful in the development of sensors and other electronic materials. mdpi.com Research has explored the use of nitroaromatic compounds in the development of fluorescent sensors for the detection of explosives and other analytes. researchgate.nettandfonline.com The quenching of fluorescence by nitroaromatic compounds is a well-established phenomenon that is being harnessed for these applications. mdpi.com

Furthermore, the environmental fate and toxicology of fluorinated nitroaromatic compounds are areas of ongoing investigation. mdpi.comnih.gov While their industrial applications are valuable, their potential impact on the environment and human health is a critical consideration. mdpi.com Studies are being conducted to understand their degradation pathways and to develop methods for their remediation. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies are also being employed to predict the toxicity of these compounds. nih.gov

The fundamental reactivity of fluorinated nitroaromatics in nucleophilic aromatic substitution reactions continues to be a subject of study. masterorganicchemistry.comresearchgate.net Mechanistic investigations, including the study of Meisenheimer complexes and the kinetics of substitution, provide a deeper understanding of these reactions and enable the development of new synthetic methodologies. masterorganicchemistry.comacs.org

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGRTYREMCPEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190151 | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-81-7 | |

| Record name | 2,4-Dinitro-5-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dinitro 5 Fluoroaniline

Established Synthetic Routes for 2,4-Dinitro-5-fluoroaniline

The synthesis of this compound is typically achieved through the dinitration of a fluorinated precursor. A common and established method involves the nitration of 3-fluoroaniline (B1664137). In this process, 3-fluoroaniline is treated with a mixture of concentrated nitric acid and sulfuric acid. The amino group is a strong ortho-, para-director; however, under the harsh acidic conditions of nitration, it is protonated to form the anilinium ion, which is a meta-director. The fluorine atom is a weak ortho-, para-director. The reaction conditions are carefully controlled to facilitate the introduction of two nitro groups onto the benzene (B151609) ring, yielding the desired this compound.

The most prominent reaction pathway for this compound involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The presence of two nitro groups, one ortho and one para to the fluorine, strongly activates the ring for nucleophilic attack. This allows for the facile displacement of the fluoride (B91410) ion by a wide range of nucleophiles, leading to a diverse array of derivatives.

Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. For instance, reacting this compound with phenols or alcohols in the presence of a base like potassium carbonate (K₂CO₃) yields the corresponding ether derivatives. Similarly, reactions with thiols produce thioethers, and reactions with primary or secondary amines yield substituted aniline (B41778) derivatives. researchgate.net The synthesis of N-(2-propynyl)-2,4-dinitro-5-fluoroaniline is achieved by reacting the parent compound with 2-propyn-1-amine in acetone (B3395972) with potassium carbonate. prepchem.com

| Product | Nucleophile | Reagents and Conditions | Yield | Reference |

| 2,4-Dinitro-5-phenoxyaniline | Phenol (B47542) | K₂CO₃, Acetone, Room Temperature | 91–100% | researchgate.net |

| 2,4-Dinitro-5-ethoxyaniline | Ethanol | 1 M KOH, THF | 91–100% | researchgate.net |

| N-(2-propynyl)-2,4-dinitro-5-fluoroaniline | 2-propyn-1-amine | K₂CO₃, Triethylamine, Acetone | Not specified | prepchem.com |

The amino group of this compound and its derivatives can readily undergo acylation to form amides. This reaction is typically carried out using acyl chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) to neutralize the acid byproduct. For example, the derivative 2,4-Dinitro-5-ethoxyaniline can be acylated with cyclohexanecarbonyl chloride by refluxing in pyridine to produce the corresponding N-acylated compound. researchgate.net This reaction is a key step in the multi-step synthesis of more complex molecules like substituted benzimidazoles. researchgate.net

| Reactant | Acylating Agent | Reagents and Conditions | Product | Yield | Reference |

| 2,4-Dinitro-5-ethoxyaniline | Cyclohexanecarbonyl chloride | Pyridine, Reflux | 1-(Cyclohexanecarboxamido)-5-ethoxy-2,4-dinitro-benzene | 82–89% | researchgate.net |

Novel Approaches in this compound Synthesis

While traditional methods are effective, modern synthetic chemistry seeks more efficient, selective, and environmentally friendly routes.

Recent advancements in catalysis have introduced novel methods for forming C-N and C-O bonds on aromatic rings, which can be applied to the synthesis of this compound derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for aryl amination. libretexts.orgescholarship.org These reactions utilize a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with amines under milder conditions than traditional SNAr reactions. escholarship.orgnih.gov Although the fluorine in this compound is already highly activated, these catalytic systems could be beneficial for less reactive substrates or for achieving specific selectivities.

Copper-catalyzed reactions have also emerged as a valuable alternative for synthesizing aromatic derivatives. nih.govmdpi.comrsc.orgsemanticscholar.org Copper catalysts, which are more economical than palladium, can mediate the coupling of aryl halides with a variety of nucleophiles. For example, copper(II) acetate (B1210297) has been used to catalyze the synthesis of indole (B1671886) derivatives in a one-pot reaction sequence involving N-arylation. nih.gov Such catalytic systems represent a modern approach to creating derivatives that might otherwise be difficult to access.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. colab.ws In the context of this compound synthesis and derivatization, these principles can be applied in several ways:

Safer Solvents: Traditional syntheses often use polar aprotic solvents like acetone or pyridine. Green approaches explore the use of more benign solvents. Recent studies have shown that SNAr reactions can be successfully performed in water using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction between nucleophiles and electrophiles under mild conditions. rsc.org Room-temperature ionic liquids (RTILs) are also being investigated as green alternative solvents for electrochemically promoted nucleophilic aromatic substitutions. psu.edu

Energy Efficiency: The use of microwave irradiation and flow chemistry techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.commdpi.com These technologies allow for rapid and uniform heating, often leading to higher yields and cleaner reactions. numberanalytics.com

Catalysis: As discussed previously, shifting from stoichiometric reagents (like large amounts of base) to catalytic methods (using small amounts of Pd or Cu catalysts) aligns with green chemistry principles by increasing atom economy and reducing waste. researchgate.netnumberanalytics.com The green synthesis of palladium nanoparticles has been shown to be effective for the reduction of nitroarenes, another key reaction type in this area of chemistry. researchgate.net

Mechanistic Studies of this compound Reactions

The primary reaction of this compound, nucleophilic aromatic substitution, proceeds via a well-established two-step addition-elimination mechanism (SNAr).

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.

The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. The two nitro groups at the ortho (position 4) and para (position 2) positions relative to the site of nucleophilic attack play a critical role in stabilizing the negative charge of the intermediate through resonance. The charge can be delocalized onto the electronegative oxygen atoms of the nitro groups, significantly lowering the activation energy of the reaction. This extensive stabilization is why electron-deficient arenes like this compound are so reactive towards nucleophiles.

Reaction Kinetics and Thermodynamic Considerations

The synthesis of this compound, like many nucleophilic aromatic substitution reactions, is governed by specific kinetic and thermodynamic parameters. While detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in the provided results, valuable insights can be drawn from analogous reactions involving structurally similar compounds.

Research on the reaction of 2,4-dinitro-1-chlorobenzene with various aromatic amines has shown these reactions typically follow second-order kinetics, with no base catalysis observed in alcoholic or mixed solvent systems. cdnsciencepub.com However, other studies on related nucleophilic substitutions, such as the reaction of 2-phenoxy-3,5-dinitropyridine with anilines, propose a two-step mechanism that can involve a base-catalyzed pathway where proton transfer from the intermediate is rate-limiting. researchgate.net These findings suggest that the kinetic profile for the synthesis of this compound is highly dependent on the specific reactants and solvent conditions employed.

Thermodynamic data for closely related nitro-aromatic compounds provide a basis for understanding the energetic landscape of the synthesis. Thermochemical studies have determined the standard molar enthalpies of formation for various dinitroaniline and dichloronitroaniline isomers. researchgate.netsemanticscholar.org For instance, the standard molar enthalpy of formation in the gaseous phase for 2,4-difluoronitrobenzene (B147775) has been derived, offering a point of comparison for the stability of fluorinated nitroaromatic structures. researchgate.net Furthermore, thermogravimetric analysis (TGA) of ligands derived from 4-fluoroaniline (B128567) has been used to calculate thermodynamic activation parameters such as the energy of activation (Ea), enthalpy of activation (ΔH°), entropy of activation (ΔS°), and free energy of activation (ΔG°). ftstjournal.commocedes.org These parameters are crucial for understanding the energy barriers and spontaneity of the reaction pathways.

Table 1: Thermodynamic Parameters for Related Compounds

This table is populated with data from analogous compounds to provide a comparative framework for the thermodynamic properties relevant to this compound.

| Compound/Reaction | Parameter | Value | Reference |

|---|---|---|---|

| Ligand from 2,4-dinitrophenylhydrazine (B122626) (HL1) | Activation Energy (Ea) | 54.05 kJ/mol | ftstjournal.com |

| Ligand from p-fluoroaniline (L2) | Activation Energy (Ea) | 25.59 kJ/mol | ftstjournal.com |

| Fe(II) complex with HL1 and L2 | Activation Energy (Ea) | 25.92 kJ/mol | ftstjournal.com |

| 4,5-dichloro-2-nitroaniline (crystalline) | Standard Molar Enthalpy of Formation (ΔfHm°) | -(99.7 ± 1.6) kJ/mol | researchgate.net |

| 2,4-difluoronitrobenzene (gas) | Standard Molar Enthalpy of Formation (ΔfHm°) | -(296.3 ± 1.8) kJ/mol | researchgate.net |

| 2,5-difluoronitrobenzene (gas) | Standard Molar Enthalpy of Formation (ΔfHm°) | -(288.2 ± 2.1) kJ/mol | researchgate.net |

Influence of Substituents and Reaction Conditions on Pathway Selectivity

The selectivity of synthetic pathways yielding fluorinated dinitroaniline derivatives is profoundly influenced by the nature of substituents on the aromatic ring and the specific reaction conditions. A key example is the selective reduction of 2,4-dinitrofluorobenzene to produce 2-fluoro-5-nitroaniline (B1294389), a closely related compound. google.com In this process, the choice of reducing agent is critical for selectivity. Treating 2,4-dinitrofluorobenzene with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, selectively reduces the nitro group at the 2-position, affording a good yield of 2-fluoro-5-nitroaniline. google.com In contrast, using stannous chloride as the reducing agent results in a mixture of 2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline (B182485), demonstrating lower selectivity. google.com

Reaction conditions such as temperature, solvent, and the nature of the base also play a pivotal role. The synthesis of derivatives from this compound through nucleophilic aromatic substitution showcases this influence. For example, the reaction with various phenols and thiols proceeds at room temperature in acetone, but the choice of base (e.g., potassium carbonate or potassium hydroxide) is tailored to the specific nucleophile to achieve high yields. nih.gov Similarly, the fluorination of polychlorinated nitrobenzenes to produce precursors for fluoroanilines is sensitive to temperature, with reactions carried out between 75°C and 225°C in a dipolar, aprotic solvent. google.com The strong activating effect of the nitro groups and the high electronegativity of the fluorine atom make the C-F bond susceptible to nucleophilic attack, a principle that governs many of its synthetic transformations. nih.govnist.gov

Table 2: Influence of Reaction Conditions on Selectivity and Yield

This table summarizes findings from the synthesis of this compound derivatives and related compounds, highlighting the impact of different reagents and conditions.

| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dinitrofluorobenzene | Iron powder, Acetic acid | 60-110°C, then 110-138°C for 1.5h | 2-fluoro-5-nitroaniline | 79% | google.com |

| 2,4-dinitrofluorobenzene | Stannous chloride, HCl | Room temp, 2h | Mixture of 2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline (4:1) | Low | google.com |

| This compound | Phenol, K2CO3 | Acetone, Room temp, >16h | 2,4-Dinitro-5-phenoxyaniline | Not specified | nih.gov |

| This compound | Ethanol, KOH (1M) | Acetone | 2,4-Dinitro-5-ethoxyaniline | 91-100% (for series) | nih.gov |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for investigating the reaction mechanisms involved in the synthesis of this compound. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate molecular geometries, vibrational frequencies, and electronic properties of aniline derivatives, providing fundamental insights into their structure and reactivity. researchgate.net Such calculations can help predict the most stable conformations and the electronic distribution within the molecule, which are key factors in its reaction pathways.

For more complex analyses, such as predicting reaction outcomes and understanding structure-activity relationships, Quantitative Structure-Activity Relationship (QSAR) models are utilized. nih.gov For instance, 3D-QSAR studies on benzimidazoles derived from dinitroaniline precursors have been used to build robust models that correlate molecular structure with biological activity. nih.gov These computational models can be extended to predict the reactivity of this compound with different reagents.

Furthermore, computational methods are invaluable for exploring reaction energetics and mechanisms. Calculations of oxidation potentials using DFT, benchmarked against known values for other aniline derivatives, can provide estimates for the feasibility of certain reaction steps. escholarship.org By modeling the transition states and intermediates along a proposed reaction coordinate, chemists can elucidate the most likely mechanistic pathway. For example, computational studies can differentiate between concerted and stepwise mechanisms in nucleophilic aromatic substitution reactions, assess the role of catalysts, and explain the origins of regioselectivity observed in the laboratory. escholarship.org

Table 3: Computational Methods Applied to Aniline Derivatives and Related Systems

This table outlines various computational approaches used in the study of compounds structurally related to this compound, indicating their potential application in elucidating its reaction mechanisms.

| Computational Method | Application | Purpose | Reference |

|---|---|---|---|

| DFT (B3LYP) / HF | Molecular geometry, Vibrational frequencies | Structure and spectrum analysis of nitroanilines | researchgate.net |

| 3D-QSAR | Structure-activity relationship | Build predictive models for biological activity | nih.gov |

| DFT (B3LYP/6-31+G(d,p)) | Oxidation potential calculation | Benchmark and predict redox properties | escholarship.org |

Advanced Applications of 2,4 Dinitro 5 Fluoroaniline and Its Derivatives

Applications in Pharmaceutical Chemistry

2,4-Dinitro-5-fluoroaniline serves as a versatile and crucial molecule in the field of pharmaceutical chemistry. Its unique chemical structure, featuring a reactive fluorine atom activated by two nitro groups, makes it an important starting material and reagent for the synthesis of complex molecules and for advanced analytical applications. The compound's utility spans from being a fundamental building block in the creation of new drugs to a key derivatizing agent for the sensitive and specific analysis of chiral compounds in pharmaceutical samples.

Role as a Building Block in Drug Development

This compound is widely recognized as a key building block in medicinal chemistry and drug discovery. tcichemicals.comcymitquimica.combuyersguidechem.com Its primary role is to serve as a starting material for the synthesis of more complex heterocyclic compounds, which form the core structures of many therapeutic agents. The fluorine atom at the 5-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups, which is a critical step in creating libraries of compounds for biological screening. nih.govnih.gov

This reactivity is particularly exploited in the development of novel antitubercular agents. suny.edusuny.edu Researchers have used this compound as the foundational scaffold to synthesize series of 2,5,6-trisubstituted benzimidazoles. nih.govnih.gov These compounds have shown significant promise as inhibitors of the Mycobacterium tuberculosis FtsZ protein, a crucial component of the bacterial cell division machinery and a key target for new tuberculosis therapies. nih.govnih.govsuny.edu The synthesis typically begins with the substitution of the fluorine atom on the this compound ring with an amine, followed by a series of reactions including reduction and cyclization to form the benzimidazole (B57391) core. nih.govgoogle.com This modular approach allows for systematic structural modifications to optimize the antibacterial activity and pharmacological properties of the resulting drug candidates. nih.govnih.gov

Synthesis of Novel Therapeutic Agents

The utility of this compound as a building block is clearly demonstrated in the synthesis of novel therapeutic agents, particularly 2,5,6-trisubstituted benzimidazoles with potent antitubercular activity. nih.govnih.gov These agents are designed to target the filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. nih.govnih.gov

The general synthetic pathway commences with this compound and involves several key steps to construct the final benzimidazole derivatives. A common synthetic route involves the nucleophilic aromatic substitution of the fluorine atom with various amines, followed by acylation, and a one-pot reduction and cyclization. nih.gov For instance, in the synthesis of a library of potential antitubercular compounds, this compound is first reacted with dimethylamine. nih.govgoogle.com The resulting 5-dimethylaminodinitroaniline is then acylated, for example with chloroacetyl chloride. nih.gov Subsequent nucleophilic substitution with different dialkylamines, followed by reduction and cyclization using stannous chloride dihydrate, yields the desired 5-aminobenzimidazole (B183301) intermediates, which can be further derivatized to produce the final active compounds. nih.govnih.gov

Table 1: General Synthesis Scheme for Trisubstituted Benzimidazoles from this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | This compound, various amines, DIPEA, THF | 5-dialkylaminodinitroanilines | 94-98% | nih.gov |

| 2 | Acylation | 5-dialkylaminodinitroanilines, cyclohexanecarbonyl chloride | N-acylanilines | 75-95% | nih.gov |

| 3 | Reduction and Cyclization | N-acylanilines, SnCl₂·2H₂O, 4 M HCl | 5-aminobenzimidazoles | 65-79% | nih.gov |

| 4 | Further Derivatization | 5-aminobenzimidazoles, various acyl chlorides, etc. | Final 2,5,6-trisubstituted benzimidazoles | Variable | nih.gov |

This interactive table summarizes the key steps in the synthesis of benzimidazole-based therapeutic agents starting from this compound.

This synthetic strategy has led to the discovery of highly potent compounds, with some exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL against Mtb H37Rv. nih.gov

Derivatization for Chiral Analysis in Pharmaceutical Samples

Beyond its role in synthesis, this compound and its derivatives are invaluable tools in analytical chemistry, specifically for the chiral analysis of pharmaceuticals. Enantiomeric purity is a critical quality attribute for many drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles. Derivatization with a chiral or prochiral reagent converts enantiomers into diastereomers, which have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

N,N-Diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) is a derivative of this compound used as a pre-column derivatizing reagent for the analysis of primary and secondary amino acids by reversed-phase HPLC. bevital.nonih.gov The reaction of FDNDEA with amino acids yields stable derivatives that can be detected with high sensitivity using ultraviolet (UV) detectors. jcsp.org.pknih.gov

This method has been successfully applied to the analysis of amino acids in various biological samples, such as serum and urine. nih.govnih.gov For example, a method for determining total urinary hydroxyproline (B1673980), a marker for collagen metabolism, uses FDNDEA for derivatization. nih.govresearchgate.net The resulting DNDEA-hydroxyproline adduct is stable and can be readily separated and quantified. nih.govresearchgate.net The advantages of using FDNDEA include the simplicity of the reaction, the stability of the formed derivatives, and the ability to analyze secondary amino acids, which is a limitation of some other common derivatizing agents like o-phthaldialdehyde (OPA). bevital.nonih.govjcsp.org.pk

Table 2: HPLC-UV Analysis of Hydroxyproline using FDNDEA Derivatization

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) | nih.govresearchgate.net |

| Reaction Conditions | 100°C for 20 minutes | nih.govresearchgate.net |

| HPLC Column | Ultrasphere ODS | nih.govresearchgate.net |

| Mobile Phase | Acetate (B1210297) buffer and acetonitrile (B52724) (80/20, by vol) | nih.govresearchgate.net |

| Detection Wavelength | 360 nm | nih.govresearchgate.net |

| Retention Time (Hydroxyproline) | 7.3 min | nih.govresearchgate.net |

| Limit of Detection | 2 mg/L in urine | nih.govresearchgate.net |

This interactive table summarizes the analytical conditions for the determination of hydroxyproline using FDNDEA derivatization followed by HPLC-UV detection.

For analyses requiring even greater sensitivity, particularly when using mass spectrometry (MS), N,N-Dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been developed as a superior derivatizing reagent. researchgate.net Compared to traditional reagents like 2,4-dinitrofluorobenzene (DNFB), derivatization with DMDNFB significantly enhances the detection of amino acids and peptides in liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). researchgate.netscience.govscience.gov

The key advantage of DMDNFB is the introduction of a tertiary amine (the N,N-dimethylaminomethyl group) into the analyte molecule. researchgate.netgoogle.com This group is readily protonated during positive mode ESI, leading to a much stronger ion current signal and therefore, enhanced detection sensitivity. researchgate.netgoogle.com This makes DMDNFB particularly useful for proteomics and metabolomics, where the ability to detect and quantify low-abundance amino acids and peptides is crucial. google.comfluoromart.com

Table 3: Comparison of Derivatizing Reagents for LC/ESI-MS

| Reagent | Key Feature | Advantage in ESI-MS (+) | Reference |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | Traditional Sanger's reagent | Moderate signal | researchgate.net |

| N,N-Dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Contains a tertiary amine | Much larger ion current signals due to easily protonatable site | researchgate.netgoogle.com |

This interactive table highlights the advantage of DMDNFB over traditional reagents for enhanced detection in mass spectrometry.

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), a chiral variant of Sanger's reagent and commonly known as Marfey's reagent, is specifically designed for the chiral analysis of amino acids. chemicalbook.com This reagent itself is chiral, containing an L-alanine moiety. When it reacts with a racemic mixture of amino acids, it forms a pair of diastereomers.

For example, reacting FDAA with a D,L-amino acid mixture results in the formation of L-D and L-L diastereomeric pairs. These diastereomers have different physicochemical properties and can be separated by standard reversed-phase HPLC. pubcompare.aipubcompare.ai The use of FDAA and its analogs, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA), enables the sensitive and reliable determination of the enantiomeric composition of amino acids and other chiral amines in complex samples. pubcompare.aipubcompare.ai This is of paramount importance in pharmaceutical development for controlling the stereochemical purity of amino acid-based drugs or intermediates. chemicalbook.com

Chromatographic Separation of Derivatized Amino Acids

Pre-column derivatization is a critical technique in quantitative amino acid analysis using high-performance liquid chromatography (HPLC). springernature.com This process involves chemically modifying the amino acids before they are introduced into the chromatography system. The modification serves to attach a chromophore (a light-absorbing group) to the amino acids, which allows for their detection by photometric or fluorometric methods and enhances their interaction with the stationary phase for better separation. springernature.com

This compound and its derivatives are effective reagents for this purpose. nih.govacs.org In this method, the reagent's reactive fluorine atom undergoes a nucleophilic substitution reaction with the primary or secondary amino group of an amino acid. akjournals.com This reaction forms stable, detectable derivatives that can be effectively separated and quantified.

A notable derivatizing agent, N,N-diethyl-2,4-dinitro-5-fluoroaniline, a derivative of this compound, produces derivatives that are more stable to light and heat than those from traditional reagents. nih.gov A simple gradient elution using an acidic acetate buffer and acetonitrile can achieve the complete separation of 21 different amino acid derivatives in approximately 80 minutes. nih.gov

One of the most sophisticated applications is the use of chiral derivatives of this compound for the separation of amino acid enantiomers (D- and L-isomers). Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), is a prime example. researchgate.netacs.org It is synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) (a related precursor) and L-alanine amide. akjournals.comresearchgate.net When a mixture of D- and L-amino acids is reacted with the chiral L-FDAA, it forms diastereomers. acs.org These diastereomers have different physical properties and can be separated using standard reversed-phase HPLC, allowing for the precise quantification of both D- and L-amino acids in a sample. researchgate.netnih.govnih.gov

| Feature | Description | Research Finding |

| Reagent Type | Chiral Derivatizing Agent | Marfey's Reagent (L-FDAA) and its variants are used to separate amino acid enantiomers. researchgate.netacs.org |

| Reaction | Nucleophilic Aromatic Substitution | The amino group of the acid attacks the fluorinated benzene (B151609) ring of the reagent, forming a stable derivative. akjournals.com |

| Detection Method | HPLC-UV or LC-MS/MS | Derivatives are typically detected by UV absorbance at 340 nm or by mass spectrometry for higher sensitivity. acs.orgnih.gov |

| Separation Principle | Diastereomer Formation | Reaction with a chiral reagent (e.g., L-FDAA) converts enantiomers into diastereomers, which are separable on achiral columns. researchgate.net |

| Advantage | Stability and Resolution | Derivatives of N,N-diethyl-2,4-dinitro-5-fluoroaniline are highly stable, and Marfey's method allows for the resolution of all 20 common D- and L-amino acid pairs. nih.govnih.gov |

Applications in Agrochemicals

The dinitroaniline class of chemicals has a significant history in agriculture, primarily as herbicides. wikipedia.org this compound serves as a key building block in the synthesis of these and other agrochemical products. chemimpex.comcymitquimica.com

Intermediates for Herbicides and Pesticides

This compound is an important chemical intermediate used in the production of various herbicides and pesticides. chemimpex.comgoogle.com Its chemical structure allows it to be a precursor for more complex dinitroaniline herbicides, which are widely used to control grass and broad-leaved weeds. chemimpex.comwikipedia.org The synthesis often involves modifying the aniline (B41778) group or substituting the fluorine atom to create the final active herbicide molecule. nih.gov Several dinitroaniline herbicides, such as trifluralin (B1683247) and pendimethalin (B1679228), are among the most commercially used for pre-emergent weed control. wikipedia.org

Efficacy in Targeting Specific Plant Pathways

The efficacy of dinitroaniline herbicides stems from their specific mode of action within plant cells. chemimpex.com These herbicides are known to be mitotic inhibitors, meaning they interfere with the process of cell division. wikipedia.org

Their primary target is the protein tubulin. Tubulin proteins polymerize to form microtubules, which are essential components of the cytoskeleton. During cell division (mitosis), microtubules form the spindle fibers that are responsible for segregating chromosomes into two new daughter cells. Dinitroaniline herbicides bind to tubulin, preventing the assembly of microtubules. wikipedia.org This disruption of microtubule formation halts the cell division process, primarily in the roots, which ultimately leads to the death of the weed seedling as it tries to grow. wikipedia.org This targeted action is crucial for their effectiveness in weed management. chemimpex.com

| Targeted Pathway | Mechanism of Action | Result in Plant |

| Microtubule Formation | The herbicide binds to tubulin dimers. | Prevents the assembly of tubulin into functional microtubules. wikipedia.org |

| Cell Division (Mitosis) | Lack of functional microtubules prevents the formation of the mitotic spindle. | Chromosome segregation fails, and cell division is arrested. wikipedia.org |

| Plant Growth | Inhibition of cell division, particularly in root tips. | Stops root and shoot growth, leading to plant death. wikipedia.org |

Applications in Material Science and Dyes

The electron-withdrawing nitro groups and the aniline structure make this compound and its derivatives useful in the creation of specialized polymers and vibrant dyes. chemimpex.comresearchgate.net

Role in Advanced Materials Development (e.g., polymers, coatings)

This compound derivatives have been explored for their use in developing advanced materials with specific optical properties. chemimpex.comresearchgate.net Research has shown that two-dimensional charge-transfer molecules based on this structure can be synthesized for applications in poled polymers. researchgate.net For instance, N-octadecyl-2,4-dinitro-5-fluoroaniline (ODDFA) was synthesized and studied for its second-harmonic generation (SHG) capabilities in Langmuir-Blodgett monolayers. researchgate.net These materials have non-linear optical (NLO) properties, which are valuable for technologies like optical communications and data storage. The strong charge-transfer characteristics imparted by the dinitroaniline core contribute to these useful optical effects. researchgate.net

Synthesis of Azo Dyes and Pigments

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings. nih.gov this compound, as an aromatic amine, is a suitable starting material, or diazo component, for the synthesis of azo dyes. chemimpex.comcymitquimica.com

The synthesis is a two-step process: nih.govunb.ca

Diazotization: The primary amino group (–NH₂) on the this compound is converted into a diazonium salt (–N₂⁺Cl⁻). This is typically achieved by reacting the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. unb.ca

Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline. nih.govgoogle.com The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo bond, creating the final dye molecule. unb.ca

The resulting azo dyes are often brightly colored and can be used in textiles, printing, and pigments. chemimpex.comnih.govkvmwai.edu.in The specific color of the dye depends on the chemical structures of both the diazo component (the dinitroaniline derivative) and the coupling component. ijirset.com

| Step | Reactants | Conditions | Product |

| 1. Diazotization | This compound + Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) | Low temperature (0-5 °C) | 2,4-Dinitro-5-fluorobenzene diazonium chloride |

| 2. Azo Coupling | Diazonium salt + Coupling Component (e.g., a phenol or aromatic amine) | Controlled pH (acidic or alkaline depending on coupler) | Azo Dye |

Charge-Transfer Molecules and Non-linear Optics

The unique electronic structure of this compound, characterized by electron-donating (amino) and strong electron-withdrawing (dinitro) groups on an aromatic ring, makes it and its derivatives prime candidates for applications in charge-transfer phenomena and non-linear optics (NLO). These fields leverage the molecule's ability to create significant dipole moments and exhibit high molecular hyperpolarizability upon interaction with light.

Charge-Transfer Complexes

A charge-transfer (CT) complex is formed through the association of an electron-donating molecule with an electron-accepting molecule. nih.gov In the context of this compound, the molecule itself possesses intramolecular charge-transfer characteristics, a hallmark of "push-pull" systems where electron density is pushed from the amino group and pulled by the nitro groups. researchgate.netnih.gov This inherent electronic asymmetry is foundational to its NLO properties.

Furthermore, derivatives of this compound can act as powerful components in the formation of intermolecular charge-transfer materials. Research has focused on synthesizing amphiphilic derivatives to create highly ordered molecular assemblies. A notable example is N-octadecyl-2,4-dinitro-5-fluoroaniline (ODDFA) , which was specifically synthesized to study the second-harmonic generation of its Langmuir-Blodgett monolayers. researchgate.net In these systems, the dinitrofluoroaniline moiety acts as the electron-accepting head group, capable of forming organized layers with unique optical properties. The formation of such CT complexes is a critical area of research for developing new materials for optoelectronics and sensor technology. nih.gov

Non-linear Optics (NLO)

Non-linear optics involves the study of how intense light modifies the optical properties of a material. Materials with a high second-order NLO response are particularly valuable for technologies like frequency doubling (second-harmonic generation, SHG) and optical switching. The efficiency of this response is linked to the molecular first hyperpolarizability (β). jlu.edu.cnbohrium.com

Push-pull molecules, such as nitroaniline derivatives, are known to possess large β values due to the significant change in dipole moment between the ground and excited states. researchgate.netjlu.edu.cn The substitution pattern of this compound—with two nitro groups and a fluorine atom enhancing the acceptor strength and an amino group acting as a donor—creates a strong push-pull character, making it a promising scaffold for NLO materials.

Research into two-dimensional charge-transfer molecules has highlighted the potential of dinitroaniline derivatives. For instance, studies on Langmuir-Blodgett films of related amphiphiles demonstrate significant second-order NLO coefficients. While data for ODDFA itself is part of this investigative line, a 1:1 mixture of the similar compound N,N'-dioctadecyl-2,4-dinitro-1,5-diaminobenzene (DIODD) and arachidic acid was found to exhibit notable SHG activity, showcasing the potential of this class of materials. researchgate.net The investigation of such molecules in poled guest-host systems with polymers like poly(methyl methacrylate) further confirms their SHG activity. researchgate.net

Interactive Table: NLO Properties of Related Dinitroaniline Derivatives

The following table presents research findings on the non-linear optical properties of molecules structurally related to this compound, illustrating the data generated in this field of study.

| Compound/System | NLO Property | Measured Coefficient | Context/Method |

| Mixture of N,N'-dioctadecyl-2,4-dinitro-1,5-diaminobenzene (DIODD) and arachidic acid (1:1) | Second-Order NLO Coefficient (d₁₁) | 11 x 10⁻⁹ esu | Langmuir-Blodgett Monolayer researchgate.net |

| Mixture of N,N'-dioctadecyl-2,4-dinitro-1,5-diaminobenzene (DIODD) and arachidic acid (1:1) | Second-Order NLO Coefficient (d₁₃) | 3.85 x 10⁻⁹ esu | Langmuir-Blodgett Monolayer researchgate.net |

| N,N-dihexyl-2,4-dinitro-1,5-diaminobenzene with p-nitroaniline | Powder Second-Harmonic Generation (SHG) | 37 times that of urea | Co-crystal Mixture researchgate.net |

| meta-Nitroaniline (m-NA) | Spontaneous Polarization | Among the highest in single-component organic H-bonded crystals | Piezoresponse Force Microscopy (PFM) bohrium.com |

Analytical Methodologies for 2,4 Dinitro 5 Fluoroaniline

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 2,4-Dinitro-5-fluoroaniline, several chromatographic methods are utilized, often involving a derivatization step where it is used as a reagent to enable the detection of other molecules like amino acids.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, particularly when it is used as a pre-column derivatizing agent. In this role, it reacts with primary and secondary amino acids to form stable derivatives that can be easily detected. nih.gov For instance, N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA), a derivative of the title compound, is used to analyze amino acids in various biological samples. nih.govbevital.no

The development of HPLC methods involves optimizing several parameters to achieve high resolution, sensitivity, and reproducibility. A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov Method validation ensures that the analytical procedure is accurate, precise, and reliable.

Research has demonstrated the successful separation of numerous amino acid derivatives using a simple gradient between an acidic acetate (B1210297) buffer and acetonitrile (B52724), allowing for the complete separation of 21 amino acids. nih.gov The stability of the derivatives formed with reagents like FDNDEA is a significant advantage, as they are more resistant to light and heat compared to traditional derivatizing agents. nih.govresearchgate.net These methods have been validated for linearity, precision (within-day and between-day variability), and accuracy, showing good correlation with established reference methods. nih.govresearchgate.netoup.com The detection is typically performed using a UV-Vis detector at a specific wavelength, such as 360 nm, where the derivatives exhibit strong absorbance. researchgate.netoup.comjcsp.org.pk

Table 1: Examples of HPLC Methods for Analytes Derivatized with this compound Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Analyte | Derivatizing Agent | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Amino Acids | N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) | Reversed-phase | Gradient of acidic acetate buffer and acetonitrile | Spectrophotometric | nih.gov |

| Serum Amino Acids | N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) | Reversed-phase | Not specified | Not specified | nih.gov |

| Urinary Hydroxyproline (B1673980) | N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) | Ultrasphere ODS | Acetate buffer (pH 4.3) and acetonitrile (80/20, v/v) | UV at 360 nm | researchgate.netoup.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. lcms.cz This method involves introducing the sample into a GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase within a capillary column. lcms.cz The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of fragmented ions.

The PubChem database confirms the existence of GC-MS data for this compound. nih.gov In a typical GC-MS analysis, a narrow-bore fused-silica capillary column is used, and the temperature is programmed to increase gradually to facilitate the separation of various analytes. lcms.cz For related dinitroaniline derivatives, GC-MS has been used to obtain low-resolution mass spectra, confirming molecular weights and fragmentation patterns following electron impact ionization. scielo.org.mx

Table 2: GC-MS Parameters for Analysis of Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer | scielo.org.mx |

| Column | HP-1 capillary column | scielo.org.mx |

| Carrier Gas | Helium | scielo.org.mx |

| Ionization | Electron Impact (70 eV) | scielo.org.mx |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. This compound has been utilized as a reagent in TLC for the analysis of amino acids and for the determination of protein structure on a micro scale. acs.orgnih.gov It has also been employed in the synthesis of azo dyes used for the TLC determination of phenolic compounds. jcsp.org.pk

In this method, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample. Visualization of the separated spots can be achieved under UV light, or by spraying with a visualizing reagent that reacts with the compounds to produce colored spots. illinois.edusarponggroup.com For instance, dinitrophenylhydrazones, which are structurally related to dinitroaniline derivatives, appear as yellow to orange spots. illinois.edu

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structure and quantifying compounds by measuring their interaction with electromagnetic radiation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is frequently used for the quantitative analysis of this compound and its derivatives, often in conjunction with HPLC, where a UV-Vis detector is employed. nih.govjcsp.org.pk The color of dinitroaniline compounds arises from electron transitions within the molecule, specifically π-π* and n-π* transitions of the aromatic ring and nitro groups. msu.eduresearchgate.net

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, enabling quantitative measurements. libretexts.org For analysis, a calibration curve is typically prepared using standard solutions of known concentrations. libretexts.org The UV-Vis spectrum for this compound is available in public databases, and methods using its derivatives for HPLC analysis often detect the products at a wavelength of maximum absorbance (λmax), such as 360 nm. researchgate.netjcsp.org.pknih.gov

NMR Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the exact structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) spectra are available for this compound. nih.gov

¹H-NMR: In the ¹H-NMR spectrum of this compound, the protons on the aromatic ring would appear as distinct signals. The chemical shift (position), splitting pattern (multiplicity), and integration (area under the signal) of these peaks provide information about the electronic environment and connectivity of the protons. For example, in a related compound, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, the two aromatic protons appear as a singlet at 8.26 ppm. scielo.org.mx The protons on the aniline (B41778) nitrogen (-NH₂) would also produce a characteristic signal.

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups (nitro, fluoro, and amino groups). For instance, carbons bonded to the electron-withdrawing nitro groups would be shifted downfield (to a higher ppm value). The carbon attached to the fluorine atom would show coupling (a splitting of the signal) with the ¹⁹F nucleus. In a similar structure, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, the carbon attached to the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. scielo.org.mx

By analyzing the data from both ¹H and ¹³C-NMR, a complete structural assignment of this compound can be achieved. Quantitative NMR (qNMR) can also be utilized for purity determination and quantitative analysis of fluorine-containing compounds.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| N,N-diethyl-2,4-dinitro-5-fluoroaniline | FDNDEA |

| High-Performance Liquid Chromatography | HPLC |

| Gas Chromatography | GC |

| Thin-Layer Chromatography | TLC |

| Mass Spectrometry | MS |

| Ultraviolet-Visible | UV-Vis |

| Nuclear Magnetic Resonance | NMR |

| Acetonitrile | - |

| N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA |

| 2,4-dinitrophenylhydrazone | - |

| 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | - |

| Helium | - |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the identification and quantification of compounds. In the context of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are valuable tools.

GC-MS analysis of this compound reveals a top peak at an m/z of 201, corresponding to the molecular ion. nih.gov ESI-MS, particularly in the positive mode, is enhanced by derivatization. For instance, derivatizing agents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) can be synthesized from this compound. These derivatives introduce a readily protonatable site, leading to significantly larger ion current signals in ESI-MS analysis. researchgate.net High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of derivatives of this compound, providing precise mass measurements. nih.gov

The compound Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, a derivative, is suitable for derivatizing amino acids for analysis by reversed-phase high-performance liquid chromatography-electrospray ionization mass spectrometry (RPHPLC-ESI-MS). chemicalbook.comsigmaaldrich.com Similarly, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide can be used as a chiral derivatizing agent for amino acids, facilitating their analysis by HPLC and ESI-MS. researchgate.netsigmaaldrich.com

Interactive Table: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Analytical Method | Key Findings | Reference |

| This compound | GC-MS | Top peak m/z: 201 | nih.gov |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) derivative | HPLC/ESI-MS | Enhanced positive ion current signals | researchgate.net |

| 2,4-Dinitro-5-(phenylthio)aniline | HRMS (ESI) | Calculated m/z: 292.0387, Found: 292.0387 | nih.gov |

| 1-(Cyclohexanecarboxamido)-5-(benzylthio)-2,4-dinitrobenzene | MS (ESI) | m/z: 416.0 (M+1)⁺ | nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular structure of this compound.

The IR spectrum of this compound can be obtained using various techniques. nih.gov The Attenuated Total Reflectance (ATR) IR spectrum has been recorded using a Bruker Tensor 27 FT-IR spectrometer. nih.gov Additionally, Fourier Transform Infrared (FTIR) spectra have been acquired using the KBr wafer technique. nih.gov A vapor phase IR spectrum has also been documented. nih.gov

Raman spectroscopy offers complementary information. The FT-Raman spectrum of this compound has been acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The analysis of nitro compounds like 2,4-dinitrodiphenylamine (B1346988) often reveals strong bands corresponding to the symmetric stretching of the NO2 group. researchgate.net

Interactive Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Instrument/Method | Source of Spectrum |

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. |

| FTIR | KBr Wafer | Aldrich Chemical Company, Inc. |

| Vapor Phase IR | DIGILAB FTS-14 | SpectraBase |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. |

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results for the analysis of this compound and its derivatives. europa.eu

Method Robustness and Transferability

Method robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during normal usage. For instance, in gas chromatography-mass spectrometry, robustness can be tested by varying parameters such as the temperature of the secondary oven, the ramp rate of the temperature gradient, and the modulation period. nih.gov The transferability of a method, which is its ability to be successfully performed in different laboratories, is also a key consideration. For capillary electrophoresis methods, appropriate adjustment of instrumental parameters is often essential for successful method transfer. researchgate.net

Detection and Quantification Limits

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bluesign.com For methods involving derivatization, such as with N,N-diethyl-2,4-dinitro-5-fluoroaniline, the LOD and LOQ are important performance characteristics. For example, a method for determining hydroxyproline using this derivatizing agent reported an LOD of 1.57 µg/mL and an LOQ of 4.76 µg/mL with UV detection. jcsp.org.pk In another study involving derivatization, the LOD and LOQ for certain amino acids were found to be 1.3 µg/mL and 4.3 µg/mL, respectively. researchgate.net Automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) methods have demonstrated method quantification limits below 5 µg/g for many compounds. nih.gov

Interactive Table: Detection and Quantification Limits in Related Analytical Methods

| Analyte/Method | Derivatizing Agent | Detection Method | LOD | LOQ | Reference |

| Hydroxyproline | N,N-diethyl-2,4-dinitro-5-fluoroaniline | UV Detection | 1.57 µg/mL | 4.76 µg/mL | jcsp.org.pk |

| Amino Acids | Not Specified | Not Specified | 1.3 µg/mL | 4.3 µg/mL | researchgate.net |

| Various Compounds | Not Applicable | ATD-GC/MS | - | < 5 µg/g | nih.gov |

| Oxymetazoline HCl | 2,4-dinitrophenylhydrazine (B122626) | Spectrophotometry | 0.1877 µg/ml | - | researchgate.net |

Computational Chemistry and Modeling Studies of 2,4 Dinitro 5 Fluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 2,4-Dinitro-5-fluoroaniline.

Geometry optimization is a fundamental application of DFT used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process finds the minimum energy conformation, providing predictions of bond lengths, bond angles, and dihedral angles. While specific peer-reviewed studies detailing the full geometry optimization of this compound are not abundant, the methodology is standard. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or higher. science.gov

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (amino) | ~1.39 Å |

| C-N (nitro) | ~1.48 Å | |

| C-F | ~1.35 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | C-C-N (amino) | ~121° |

| C-C-N (nitro) | ~118° | |

| O-N-O (nitro) | ~124° | |

| Dihedral Angle | C-C-N-H (amino) | ~180° (for planar) |

DFT calculations are also used to predict the vibrational spectra (Infrared and Raman) of molecules. science.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net

Experimental FT-IR and FT-Raman spectra for this compound are available from various sources. nih.gov A computational analysis would involve assigning the calculated vibrational modes to the corresponding experimental peaks. science.gov This process helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties, such as the stretching and bending modes of the nitro, amino, and C-F groups. For example, nitro-group stretching vibrations typically appear as strong bands in the IR spectrum. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table demonstrates the principle of comparing theoretical and experimental data. Specific assignments for this compound would require a dedicated computational study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Symmetric Stretch | ~3400 | ~3380 |

| N-O Asymmetric Stretch | ~1530 | ~1525 |

| N-O Symmetric Stretch | ~1350 | ~1345 |

| C-F Stretch | ~1250 | ~1240 |

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.com These models are essential for screening new chemicals and predicting their potential effects without extensive experimental testing. nih.gov

This compound has been included in QSTR studies to predict the aquatic toxicity of nitroaromatic compounds. nih.govbiochempress.com One key endpoint is the 50% inhibition growth concentration (IGC₅₀) against the ciliate Tetrahymena pyriformis, a common model organism in aquatic toxicology. nih.gov In these studies, this compound is part of a dataset used to build and validate predictive models. biochempress.com

The experimental toxicity for this compound against Tetrahymena pyriformis has been reported as a pIGC₅₀ value (negative logarithm of IGC₅₀) of 1.69. nih.govbiochempress.com QSAR models developed for nitroaromatics have successfully predicted the toxicity of this compound, demonstrating the utility of these computational approaches for environmental risk assessment. nih.gov The models help elucidate the structural features that contribute to toxicity, with nitroaromatic compounds often exhibiting toxicity through mechanisms related to their electrophilicity and potential to undergo metabolic reduction. nih.gov

The foundation of any QSAR/QSTR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These can be broadly categorized as constitutional, topological, geometric, and quantum-chemical descriptors. For nitroaromatic compounds like this compound, topological indices have proven particularly useful. biochempress.com These descriptors account for molecular size, shape, and the presence of specific functional groups like nitro and amino groups. biochempress.com

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to create the predictive models. nih.govbiochempress.com A study on nitrobenzene (B124822) derivatives developed a QSTR model using four topological descriptors that could explain 96% of the variance in toxicity against Tetrahymena pyriformis. biochempress.com The quality and predictive power of these models are assessed using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a separate test set. mdpi.combiochempress.com

Table 3: QSTR Model Data for Toxicity Prediction against T. pyriformis

| Compound | CAS Number | Experimental pIGC₅₀ nih.govbiochempress.com | Predicted pIGC₅₀ (Sample Model) nih.gov |

| This compound | 367-81-7 | 1.69 | 1.45 |

| 2,4-Dinitrofluorobenzene | 70-34-8 | 1.71 | - |

| 6-Chloro-2,4-dinitroaniline | 3531-19-9 | 1.71 | 1.53 |

| 2-Bromo-4,6-dinitroaniline | 1817-73-8 | 1.75 | 1.63 |

Molecular Dynamics and Docking Simulations for Interaction Studies

Molecular dynamics (MD) and molecular docking are computational techniques used to simulate the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). While specific MD or docking studies for this compound were not identified in the initial search, these methods are widely applied to related compounds to explore potential mechanisms of action or toxicity. nih.govresearchgate.net

Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's active site. asianpubs.org For a compound like this compound, docking could be used to investigate its potential to inhibit specific enzymes. For instance, studies on other fluoroaniline (B8554772) derivatives have used docking to explore their binding to cancer-related proteins like B-raf, providing insights into their potential as anticancer agents. nih.gov

Molecular dynamics simulations extend this by modeling the movement of every atom in the system over time, providing a detailed view of the ligand-receptor complex's stability and the conformational changes that occur upon binding. Such a study on this compound could reveal the key amino acid residues involved in its binding and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Chemoinformatics and Machine Learning Applications

The application of computational methods, particularly in the fields of chemoinformatics and machine learning, has become essential for predicting the properties and activities of chemical compounds, thereby reducing the reliance on expensive and time-consuming experimental work. This compound has been incorporated into several such studies, primarily focusing on the prediction of toxicity through Quantitative Structure-Toxicity Relationship (QSTR) models.

Chemoinformatics studies have utilized this compound as part of larger datasets of nitroaromatic compounds to develop models that predict their toxic effects on various organisms. nih.govbiochempress.com A significant area of this research has been the assessment of aquatic toxicity, particularly towards the protozoan Tetrahymena pyriformis. nih.govbiochempress.com These studies develop predictive models by correlating molecular descriptors—numerical values that characterize the structure and physicochemical properties of a molecule—with experimentally measured toxicity.

In one such study, the toxicity of 95 diverse nitroaromatic compounds, including this compound, was modeled. nih.govresearchgate.net The measure of toxicity used was the inverse logarithm of the concentration that causes 50% growth inhibition (log (IGC₅₀)⁻¹). nih.gov Researchers used statistical methods like Partial Least Squares (PLS) to build two-dimensional QSAR models. nih.govresearchgate.net These models help to elucidate how different substituents on the benzene (B151609) ring influence toxicity. nih.govresearchgate.net Other research has focused on parametrizing the electrophilicity of aromatic compounds to predict their toxicity, using descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the maximum acceptor superdelocalizability (Amax). datapdf.com

The data below summarizes some of the computational and experimental values for this compound from these QSTR studies.

| Parameter | Value | Source |

| CAS Registry Number | 367-81-7 | datapdf.com |

| Experimental Toxicity (log (IGC₅₀)⁻¹) | 1.69 | nih.govbiochempress.comdatapdf.com |

| Predicted Toxicity (log (IGC₅₀)⁻¹) | 1.45 | nih.govresearchgate.net |

| ELUMO (eV) | -1.7068 | datapdf.com |

| Amax (eV⁻¹) | 0.3732 | datapdf.com |

Machine learning techniques represent a more advanced approach within chemoinformatics for developing predictive models. For nitroaromatic compounds, machine learning algorithms such as Classification and Regression Trees (CART) have been employed to predict the mechanism of toxicity. nih.govresearchgate.net These models have demonstrated an accuracy of approximately 80% for external datasets, indicating a reliable classification of compounds based on their structural features. nih.govresearchgate.net

Beyond toxicity prediction, this compound has been listed as a chemical compound in patents related to stain-free histopathology by chemical imaging. google.comgoogleapis.com This technology uses spectroscopic data combined with machine learning algorithms to generate digital images of tissue that mimic traditional staining, but without the use of chemical dyes. google.com The methods employ algorithms such as penalized logistic regression, support vector machines, and random forest algorithms. google.comgoogleapis.com In this context, this compound is part of a chemical library that can be used to train these algorithms to recognize specific molecular compositions within a tissue sample. google.com

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Agents

An emerging trend in the application of 2,4-Dinitro-5-fluoroaniline is not just its use as a precursor, but its role as a foundational scaffold for creating novel derivatization agents. These agents are instrumental in analytical chemistry, particularly for the separation and identification of chiral molecules like amino acids. Research in this area focuses on synthesizing derivatives that offer enhanced stability, sensitivity, and selectivity in analytical methods such as high-performance liquid chromatography (HPLC).

Detailed research has led to the development of several key derivatizing reagents based on the this compound structure. For instance, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) have been established as effective chiral derivatizing agents for assigning the stereochemistry of amino acids. sigmaaldrich.comchemicalbook.com Similarly, N,N-diethyl-2,4-dinitro-5-fluoroaniline has been introduced as a novel reagent for the quantification of primary and secondary amino acids, yielding derivatives with superior stability compared to traditional agents. nih.govresearchgate.net Furthermore, the development of reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) aims to enhance detection signals in liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). researchgate.net Future work will likely focus on creating reagents with even greater sensitivity and broader applicability for complex biological samples. researchgate.net

| Derivatization Agent | Abbreviation | Application | Reference |

|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Chiral derivatization of amino acids for HPLC analysis. | chemicalbook.com |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | L-FDVA | Chiral derivatization for determining enantiomeric purity of amino acids and amines. | sigmaaldrich.com |

| N,N-diethyl-2,4-dinitro-5-fluoroaniline | FDNDEA | Pre-column derivatization of primary and secondary amino acids for HPLC. | nih.govresearchgate.net |